

Application Notes and Protocols: Esterification of 5-Amino-2,4,6-triiodoisophthalic Acid

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Compound of Interest

Compound Name: 5-Amino-2,4,6-triiodoisophthalic acid

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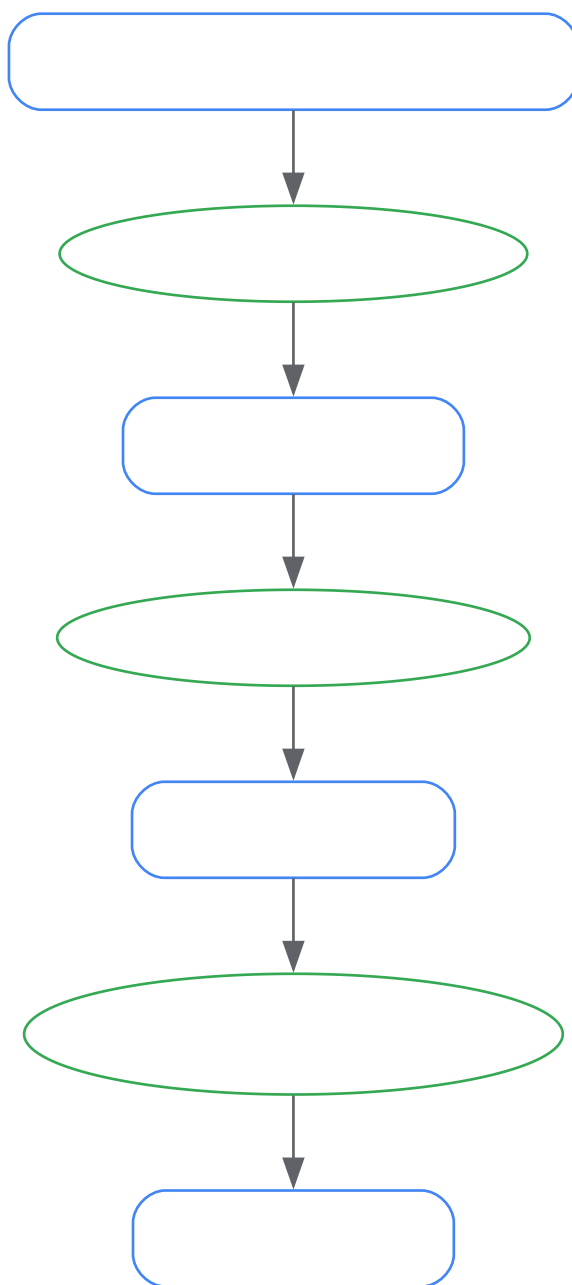
These application notes provide detailed protocols for the esterification of **5-Amino-2,4,6-triiodoisophthalic acid** (ATIIPA), a key precursor in the development of iodinated contrast agents for medical imaging techniques such as X-ray and computed tomography (CT).^[1] The protocols described herein focus on the synthesis of two distinct diesters: diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) and diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP).^{[2][3][4]}

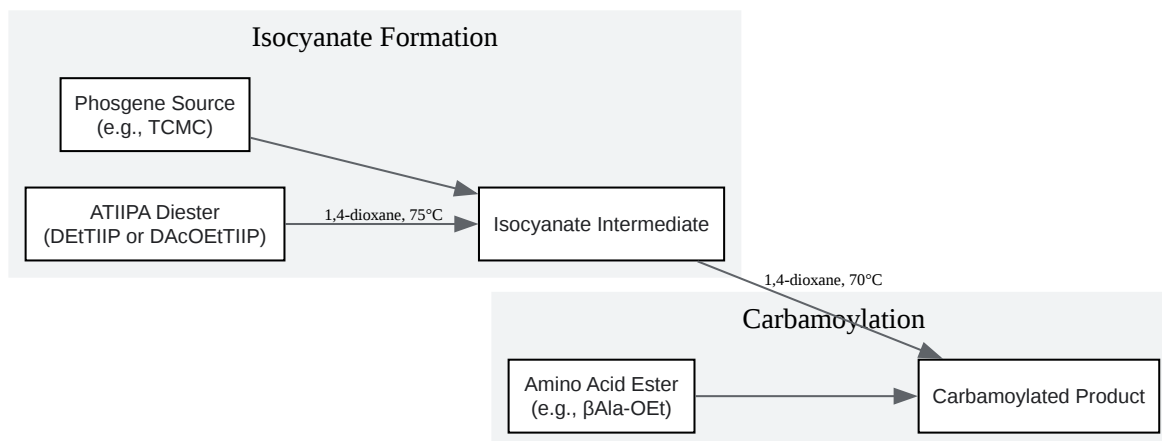
The strategic esterification of ATIIPA is a critical step in modifying its physicochemical properties, such as solubility and biocompatibility, which are essential for its application in drug development.^{[1][5]} The subsequent derivatization of these esters, for instance, through carbamylation, allows for the attachment of biomolecules like amino acids and peptides, paving the way for targeted radiopaque compounds.^{[2][3][4]}

I. Overview of Esterification Strategies

The carboxylic acid groups of ATIIPA can be esterified under basic conditions.^{[2][6]} The bulky iodine atoms adjacent to the carboxylic acid groups present a significant steric hindrance. However, the carboxylic oxygens can still act as effective nucleophiles to react with alkyl halides.^{[2][6]} This allows for the synthesis of various ester derivatives.

The following diagram illustrates the general workflow for the synthesis and further functionalization of ATIIPA esters.





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- To cite this document: BenchChem. [Application Notes and Protocols: Esterification of 5-Amino-2,4,6-triiodoisophthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119083#esterification-reactions-of-5-amino-2-4-6-triiodoisophthalic-acid>

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